

how to prepare ML162 stock solution for experiments

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Compound of Interest		
Compound Name:	ML162	
Cat. No.:	B15604667	Get Quote

Application Notes and Protocols for ML162 A Potent Inducer of Ferroptosis for Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML162 is a small molecule compound recognized for its potent ability to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2] Initially identified as a covalent inhibitor of glutathione peroxidase 4 (GPX4), recent studies have compellingly demonstrated that **ML162**, along with other ferroptosis-inducing compounds like RSL3, functions as an efficient inhibitor of thioredoxin reductase 1 (TXNRD1).[2][3][4] This revised understanding of its mechanism of action is critical for the accurate design and interpretation of experiments in cancer biology, neurodegenerative disease, and other fields where ferroptosis is implicated. **ML162** shows selective lethality in cell lines with mutated RAS oncogenes, making it a valuable tool for investigating cancer vulnerabilities.[3][5][6]

These application notes provide detailed protocols for the preparation of **ML162** stock solutions and its application in cell-based assays, ensuring reproducible and reliable experimental outcomes.



Quantitative Data Summary

For ease of reference, the following tables summarize the key quantitative information for **ML162**.

Table 1: Physicochemical and Solubility Data for ML162

Property	Value	Citations
Molecular Formula	C23H22Cl2N2O3S	[3]
Molecular Weight	477.4 g/mol	[3][6]
Purity	≥95%	[3]
Appearance	Crystalline solid	[3]
Solubility		
DMSO	Up to 95 mg/mL (~199 mM)	[1]
Ethanol	Up to 10 mg/mL	[1]
DMF	Up to 10 mg/mL	[3]
Water	Insoluble	[1]

Table 2: Recommended Storage Conditions for ML162

Form	Storage Temperature	Shelf Life	Citations
Powder	-20°C	≥ 3 years	[1][3]
Stock Solution (in DMSO)	-80°C	Up to 1 year	[1][5]
-20°C	1 month	[1][5]	

Note: It is strongly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.[1][5] **ML162** is also sensitive to air and light; store in the dark.[6]



Table 3: Experimentally Determined Effective Concentrations of ML162

Assay Type	Cell Line(s)	Effective Concentration Range	Citations
RAS-Selective Lethality (IC50)	BJ Fibroblasts (HRASG12V)	25 nM	[5]
BJ Fibroblasts (Wild- Type)	578 nM	[5][6]	
Induction of Ferroptosis	LOX-IMVI Melanoma	10 μΜ	[3]
TXNRD1 Inhibition (Cellular)	A549 Lung Cancer	0.5 - 15 μΜ	[3]
TXNRD1 Inhibition (Cell-Free IC50)	Recombinant TXNRD1	19.5 μΜ	[3]
Cell Viability Assay	OS-RC-2 Renal Cancer	0.4 μΜ	[7]
Cellular Thermal Shift Assay (CETSA)	OS-RC-2 Renal Cancer	5 μΜ	[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM ML162 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **ML162**, which can be further diluted to working concentrations for various in vitro experiments.

Materials:

- ML162 powder (crystalline solid)
- Anhydrous/fresh Dimethyl Sulfoxide (DMSO)



- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Pre-weighing Preparation: Allow the vial of ML162 powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing ML162: Carefully weigh out a precise amount of ML162 powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.774 mg of ML162 (Molecular Weight = 477.4 g/mol).
- Dissolution: Add the weighed ML162 powder to a sterile tube. Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO. For 4.774 mg of ML162, add 1 mL of DMSO to achieve a 10 mM concentration. Note: Moisture-absorbing DMSO can reduce solubility.[1]
- Mixing: Tightly cap the tube and vortex thoroughly until the ML162 is completely dissolved.
 The solution should be clear and free of particulates. Gentle warming or sonication can be used to aid dissolution if necessary.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile cryovials.[5]
- Long-term Storage: Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[1][5] Keep protected from light.[6]

Protocol 2: General Cell-Based Assay for Induction of Ferroptosis

This protocol provides a general workflow for treating cultured cells with **ML162** to induce ferroptosis and assess cell viability.



Materials:

- Cultured cells of interest (e.g., A549, HT-1080)
- Complete cell culture medium
- ML162 stock solution (e.g., 10 mM in DMSO)
- Ferrostatin-1 (Fer-1), a ferroptosis inhibitor (optional control)
- Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or SYTOX Green)
- 96-well clear or opaque-walled cell culture plates
- Phosphate-Buffered Saline (PBS)
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the
 exponential growth phase at the time of treatment (typically 5,000-10,000 cells per well).
 Allow cells to adhere and grow for 18-24 hours.
- Preparation of Working Solutions: Prepare serial dilutions of the ML162 stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 μM to 20 μM). Prepare a vehicle control using the same final concentration of DMSO as in the highest ML162 treatment group. If using Ferrostatin-1 as a rescue agent, pre-treat cells for 2-4 hours with Fer-1 (e.g., 2 μM) before adding ML162.
- Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of **ML162**, the vehicle control, and any other controls.
- Incubation: Incubate the plate for the desired duration (e.g., 4, 12, 24, or 48 hours) at 37°C and 5% CO₂.[4]
- Assessment of Cell Viability: Following incubation, measure cell viability using your chosen method according to the manufacturer's instructions.



 Data Analysis: Normalize the viability data to the vehicle-treated control cells to determine the dose-dependent effect of ML162.

Mechanism of Action and Signaling Pathway

ML162 induces ferroptosis primarily through the inhibition of the selenoprotein thioredoxin reductase 1 (TXNRD1).[2] TXNRD1 is a key enzyme in the thioredoxin system, which, alongside the glutathione system, plays a crucial role in maintaining cellular redox homeostasis. Inhibition of TXNRD1 leads to an accumulation of reactive oxygen species (ROS), particularly lipid hydroperoxides. This unchecked lipid peroxidation, in the presence of iron, results in damage to cellular membranes and ultimately leads to ferroptotic cell death. While historically considered a direct GPX4 inhibitor, recent evidence indicates that ML162 does not directly inhibit the enzymatic activity of recombinant GPX4. Instead, its potent ferroptosis-inducing effect is attributed to its action on TXNRD1.

Figure 1. **ML162** induces ferroptosis via inhibition of TXNRD1.

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To cite this document: BenchChem. [how to prepare ML162 stock solution for experiments].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b15604667#how-to-prepare-ml162-stock-solution-for-experiments]

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